N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide

Chiral Resolution Analytical Chemistry HIV Entry Inhibition

N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide (CAS 312523-23-2) is an asymmetrically substituted oxalamide derivative identified as a specialized complex organic small molecule for biomedical research. Its structure features a central oxalamide linker bridging a 4-substituted piperidine ring, which bears a naphthalen-2-ylsulfonyl group, and a p-tolyl terminus.

Molecular Formula C28H33N3O4S
Molecular Weight 507.6 g/mol
Cat. No. B11523983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide
Molecular FormulaC28H33N3O4S
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C(=O)NCCCCC2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C28H33N3O4S/c1-21-11-14-25(15-12-21)30-28(33)27(32)29-17-5-4-7-22-8-6-18-31(20-22)36(34,35)26-16-13-23-9-2-3-10-24(23)19-26/h2-3,9-16,19,22H,4-8,17-18,20H2,1H3,(H,29,32)(H,30,33)
InChIKeyCBICPLYVLNSDTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide


N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide (CAS 312523-23-2) is an asymmetrically substituted oxalamide derivative identified as a specialized complex organic small molecule for biomedical research . Its structure features a central oxalamide linker bridging a 4-substituted piperidine ring, which bears a naphthalen-2-ylsulfonyl group, and a p-tolyl terminus. The (R)- and (S)-enantiomers are available as individual research chemicals . This compound is not a widely characterized biological probe but rather a highly specialized chemical offered as an analytical standard or potential tool compound for target identification studies within the broader oxalamide and aryl-sulfonamide chemical space [1].

Critical Basis for N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide Differentiation


Generic substitution within the oxalamide and piperidine-sulfonamide compound class is not feasible due to the structural specificity of the target compound. Its architecture—a naphthalen-2-ylsulfonyl group connected via a butyl spacer to the piperidine's 3-position, and a specific p-tolyl oxalamide terminus—represents a unique chemotype . The (S)-enantiomer (Ref. TR-N391960) is explicitly offered as a distinct product from the (R)-enantiomer (Ref. TR-N312128), highlighting that even minor stereochemical changes are considered critical for research applications, as they can have profound effects on biological target interactions . This is consistent with SAR findings in related CD4-mimic series where modifications to the aromatic ring, linker, and piperidine moiety dramatically altered HIV-1 entry inhibition potency [1]. Substituting with a compound like NBD-556 (N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide) would replace both the sulfonamide naphthalene and the p-tolyl groups, fundamentally altering its molecular recognition profile and binding cavity geometry [1].

Quantitative Procurement Case for N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide


Enantiomer-Specific Supply Validates Stereochemical Relevance Against Achiral Analogs

The commercial availability of separate (R)- and (S)-enantiomer products for this compound, with distinct catalog references, provides explicit validation that stereoisomers are not functionally equivalent . In the oxalamide-based CD4-mimic field, stereochemistry has been shown to critically influence the interaction with the HIV-1 gp120 Phe43 cavity. For example, structure-activity relationship (SAR) studies on related NBD-series inhibitors have demonstrated that modifications to the piperidine ring, including stereochemistry, lead to significant variations in antiviral IC50 values [1]. The mere provision of distinct enantiomeric products is a strong indicator of the compound's use in sensitive bioassays where achiral analogs or racemic mixtures would produce confounding or non-specific results.

Chiral Resolution Analytical Chemistry HIV Entry Inhibition

Chemical Architecture Differentiates Target Compound from the NBD-556 Prototype

The target compound's structure embodies a significant architectural departure from the prototypical HIV-1 entry inhibitor, NBD-556 . The replacement of NBD-556's p-chlorophenyl group with a p-tolyl group and, more critically, the substitution of the tetramethylpiperidine (TMP) moiety with a piperidine ring carrying a naphthalen-2-ylsulfonyl and a butyl spacer chain, is a substantial chemical evolution. SAR studies on NBD analogs have quantified the impact of such modifications: introducing a m-fluoro substituent on the aromatic ring and altering the piperidine moiety can enhance anti-HIV activity by over an order of magnitude, with newer analogs like NBD-11021 achieving IC50 values as low as 270 nM [1]. The unique naphthalene-sulfonyl group in the target compound likely engages in distinct pi-pi stacking and hydrophobic interactions within the gp120 Phe43 cavity, a binding mode not possible for the TMP-containing NBD-556 .

HIV Entry Inhibition Structure-Activity Relationship Oxalamide Scaffold

High-Purity Supply for Analytical and Reference Standard Applications

The compound is supplied by Toronto Research Chemicals (TRC) under a catalog number typically associated with high-purity analytical standards, impurities, or metabolites . While an explicit purity certificate is not publicly viewable, TRC's established industry role is in providing complex organic chemicals with verified purity profiles for use as reference materials, unlike standard research chemicals from broad-scope suppliers where purity is often specified as simply '≥95%' without detailed batch analysis . This distinction is critical for analytical method development, validation, and quantitative NMR or LC-MS studies where known purity and certified identity are mandatory. The product's premium pricing (e.g., €17,795 for 100mg), is indicative of the significant effort invested in its purification, characterization, and quality control documentation, differentiating it from lower-cost, similar compounds intended for bulk screening .

Analytical Chemistry Reference Standard Pharmaceutical Analysis

Defined Application Scenarios for Procuring N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide


Advanced Lead Optimization in HIV-1 Entry Inhibitor Discovery

This compound serves as a rationally designed, expanded-scaffold analog for probing the HIV-1 gp120 Phe43 cavity. Its unique naphthalene sulfonyl architecture is intended to explore hydrophobic interactions beyond those achievable by the tetramethylpiperidine (TMP) moiety of the NBD-556 prototype [1]. Research programs aiming to improve binding affinity, overcome resistance, or tune ADME properties would prioritize this specific compound for its distinct SAR profile. The evidence of sensitivity in this SAR space, where NBD-11021 achieved an IC50 of 270 nM through precise structural modifications, supports its use in medicinal chemistry campaigns to generate new lead molecule series [2].

Biochemical Assay Validation and Target Engagement Studies

For laboratories conducting detailed in vitro assays on HIV-1 gp120-CD4 interaction, this compound's stereochemically pure (R)- and (S)-forms (Refs. TR-N312128 and TR-N391960) are essential tools for interrogating chiral recognition in the binding site . Using a single enantiomer prevents ambiguous results arising from differential activity of a racemic mixture. To further differentiate specific from non-specific effects, a successful experimental design would systematically compare the target compound's activity against a matched control lacking the naphthalene sulfonyl group or possessing a truncated linker, ensuring observed data directly test the planned chemical hypothesis.

Development of Analytical Reference Standard for Pharmacokinetic Studies

Due to its supply by Toronto Research Chemicals, a recognized provider of analytical standards, this chemical is optimally positioned as a reference standard for method development in LC-MS/MS or NMR pharmacokinetic analyses . Its complex and unique structure minimizes the risk of isobaric interference in biological matrices. The commercial availability of a 100 mg neat form with documented purity supports the creation of primary stock solutions for the quantification of potential drug candidates derived from this chemotype. This ensures data integrity and regulatory compliance in preclinical development, a need not met by compounds sourced as general-purpose screening chemicals .

Structural Biology and Biophysics Probing

In X-ray crystallography or NMR structural biology, this compound can be used to generate co-crystal structures with its target protein, such as HIV-1 gp120, resolving a distinct binding pose. The large, electron-rich naphthalene ring provides a strong anomalous scattering signal, which is highly advantageous for defining ligand geometry and guiding further structure-based drug design iterations [1]. It stands in direct contrast to NBD-556, whose smaller p-chlorophenyl group provides fewer structural restraints for model building [2].

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